molecular formula C10H20O5 B039538 Ethyl 2,2,2-triethoxyacetate CAS No. 57267-03-5

Ethyl 2,2,2-triethoxyacetate

Cat. No. B039538
CAS RN: 57267-03-5
M. Wt: 220.26 g/mol
InChI Key: JWQIAVCJLYNXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl 2,2,2-triethoxyacetate can be synthesized through various methods, including Knoevenagel condensation reactions and Horner-Emmons reactions. Kumar et al. (2016) demonstrated its synthesis via Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate, using piperidine and trifluoroacetic acid as catalysts, under reflux conditions in benzene (Kumar et al., 2016). Ando (1997) highlighted the use of ethyl (diarylphosphono)acetates in the selective synthesis of Z-unsaturated esters, showcasing another pathway for derivatives of ethyl 2,2,2-triethoxyacetate (Ando, 1997).

Molecular Structure Analysis

The molecular structure and confirmation of ethyl acetate derivatives, including ethyl 2,2,2-triethoxyacetate, have been studied extensively using techniques such as gas electron diffraction and X-ray crystallography. Sugino et al. (1991) determined the structure and conformation of ethyl acetate by gas electron diffraction, revealing detailed geometric parameters and conformer distributions (Sugino et al., 1991).

Chemical Reactions and Properties

Ethyl 2,2,2-triethoxyacetate undergoes a variety of chemical reactions, leveraging its ethoxy groups for nucleophilic attack or condensation reactions. The synthesis of 3,4,5-Trimethoxy-4’-hydroxystilbene derivatives by Baolin et al. (2007) illustrates the compound's utility in forming complex molecular architectures through reactions with phenols and subsequent crystal structure formation (Baolin et al., 2007).

Physical Properties Analysis

The physical properties of ethyl 2,2,2-triethoxyacetate, such as boiling point, melting point, and solubility, are crucial for its application in synthesis. These properties are determined by the compound's molecular structure, which affects its interactions in various solvents and conditions. Studies on related compounds provide insight into how the ethoxy and acetate groups influence physical characteristics.

Chemical Properties Analysis

The chemical properties of ethyl 2,2,2-triethoxyacetate, including reactivity, stability, and functional group transformations, are central to its versatility as a synthetic reagent. Its reactivity with aldehydes, as shown by Kanemasa et al. (1999), to give β-keto esters or α-formyl esters depending on the Lewis acid catalyst, exemplifies the compound's adaptability in synthesis (Kanemasa et al., 1999).

Scientific Research Applications

  • Pharmaceuticals & Biotechnology:

    • Ethyl acetate is used as a greener, more environmentally friendly solvent for the synthesis of poly(2-ethyl-2-oxazoline), improving pharmaceutical compliance and compatibility (Vergaelen et al., 2020).
    • Allelochemical ethyl 2-methyl acetoacetate (EMA) induces oxidative damage and antioxidant responses in Phaeodactylum tricornutum, providing insights into its effects on algal growth (Yang et al., 2011).
    • Novel 6-benzyluracil analogues, including ethyl derivatives, show extremely potent anti-HIV-1 activity, indicating their potential in therapeutic applications (Danel et al., 1996).
  • Organic Synthesis & Chemistry:

    • Ethyl 2-[1-((2-tetrahydrofuranyl)peroxy)ethyl]propenoate (ETPEP) acts as a promising chain transfer agent for polymerizing various monomers, demonstrating its utility in polymer chemistry (Colombani & Chaumont, 1994).
    • High selectivity in synthesizing Z-unsaturated esters is achieved using ethyl (diarylphosphono)acetates as new Horner-Emmons reagents, contributing to diverse organic compound synthesis (Ando, 1997).
  • Environmental Science & Analysis:

    • Ethyl acetate extraction proves more efficient and accurate for determining extractable organic halogens (EOX) in contaminated soil, sediment, and sewage sludge, highlighting its role in environmental analysis (Reemtsma & Jekel, 1996).
  • Materials Science & Engineering:

    • Ethylene, formed in the acetylene reduction assay for nitrogenase activity, is crucial for various industrial and scientific applications. Its production and behavior are studied extensively (Thake & Rawle, 1972).
    • Adhesion properties of SBR rubber are significantly improved by treatment with trichloroisocyanuric acid solutions in different esters, including ethyl derivatives, affecting various industrial applications (Romero-Sánchez et al., 2000).

Safety And Hazards

Ethyl 2,2,2-triethoxyacetate is classified with the signal word “Warning” and has hazard statements H227 and H319 . Precautionary statements include P305, P338, and P351 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

ethyl 2,2,2-triethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-5-12-9(11)10(13-6-2,14-7-3)15-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQIAVCJLYNXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408212
Record name Ethyl 2,2,2-triethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2,2-triethoxyacetate

CAS RN

57267-03-5
Record name Ethyl 2,2,2-triethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,2,2-triethoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2,2,2-triethoxyacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2,2-triethoxyacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2,2-triethoxyacetate
Reactant of Route 4
Ethyl 2,2,2-triethoxyacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2,2-triethoxyacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,2,2-triethoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.